4-(Pyrazin-2-ylmethoxy)aniline
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Overview
Description
4-(Pyrazin-2-ylmethoxy)aniline is an organic compound with the molecular formula C11H11N3O It consists of a pyrazine ring attached to a methoxy group, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrazin-2-ylmethoxy)aniline typically involves the reaction of 2-chloromethylpyrazine with 4-aminophenol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 4-aminophenol attacks the chloromethyl group of 2-chloromethylpyrazine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in industrial synthesis include sodium hydroxide or potassium carbonate as bases, and solvents such as ethanol or dimethylformamide.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrazin-2-ylmethoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like bromine or nitric acid are employed for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
4-(Pyrazin-2-ylmethoxy)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(Pyrazin-2-ylmethoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-2-ylmethoxy)aniline: Similar structure but with a pyridine ring instead of a pyrazine ring.
4-(Pyrimidin-2-ylmethoxy)aniline: Contains a pyrimidine ring.
4-(Quinolin-2-ylmethoxy)aniline: Features a quinoline ring.
Uniqueness
4-(Pyrazin-2-ylmethoxy)aniline is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-(pyrazin-2-ylmethoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-9-1-3-11(4-2-9)15-8-10-7-13-5-6-14-10/h1-7H,8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDYYUIVVLLYOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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